Strictosidine can be synthesized enzymatically through the condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) [, , , , , ]. This reaction proceeds with high stereoselectivity, yielding exclusively the 3α(S)-strictosidine isomer [, , ]. Several expression systems for recombinant STR have been developed, enabling efficient production of the enzyme for preparative scale synthesis of strictosidine and its analogs [, ].
The total synthesis of (-)-strictosidine has been achieved through a multistep process involving a key facially selective Diels-Alder reaction and enzymatic Pictet-Spengler reaction []. This approach allows access to strictosidine and various analogs, including precursors to aryne natural product derivatives []. Another chemical synthesis strategy utilizes a highly diastereoselective Pictet-Spengler reaction with α-cyanotryptamine and secologanin tetraacetate, followed by reductive decyanation, providing a chemical alternative to STR-catalyzed biosynthesis [].
Strictosidine can be chemically modified to generate various derivatives. For instance, halogenated tryptamines can be used to produce halogenated strictosidine analogs []. Additionally, removal of the glucose moiety generates reactive strictosidine aglycones, which can be selectively converted into various MIA frameworks through bioinspired transformations [, ].
Strictosidine serves as a biosynthetic precursor, initiating the multi-step pathway leading to the formation of diverse MIAs []. Its deglucosylation by SGD generates reactive intermediates that undergo further enzymatic transformations, resulting in the characteristic structures of different MIA classes [, , ]. The specific enzymes and modifications involved in these downstream steps dictate the structural and functional diversity of the resulting MIAs.
Strictosidine is a glucoalkaloid with a molecular weight of 530.5 g/mol. It exhibits characteristic UV absorption maxima at 223, 273, 279, 282, and 289 nm, as well as distinct IR absorption bands associated with NH, OH, Bohlmann bands (indicative of indole alkaloids), COOCH3, C=C, C-O, and aromatic C-H stretching vibrations []. The NMR spectral data of strictosidine and its derivatives provide valuable insights into their structural features, including the configuration of the vinyl group and the stereochemistry at C-16 [].
Strictosidine plays a central role in biosynthetic investigations of MIAs. Radiolabeled strictosidine has been used to trace the metabolic fate of this precursor in various plant species, elucidating the pathways leading to different MIA classes []. Furthermore, the enzymatic synthesis of strictosidine using recombinant STR provides a valuable tool for studying the substrate specificity and reaction mechanism of this key enzyme [, , ].
Heterologous expression of MIA biosynthetic genes, including STR and SGD, in microbial hosts like Saccharomyces cerevisiae has enabled the de novo production of strictosidine and downstream MIAs [, ]. This approach offers a sustainable alternative to plant extraction for obtaining valuable MIAs and facilitates the production of non-natural analogs through metabolic engineering [, , ].
Strictosidine and its derivatives, including strictosidine aglycones, serve as valuable starting materials in chemoenzymatic syntheses of MIAs [, , , ]. By combining chemical modifications with enzymatic transformations, complex MIA structures can be accessed with high stereoselectivity, expanding the diversity of accessible compounds for biological evaluation and drug discovery [, , , ].
While many SSL proteins are annotated as strictosidine synthases, their actual function remains largely unexplored. Further research is needed to determine if these proteins catalyze the SS reaction or other, related hydrolytic reactions []. Understanding their specific roles could unveil new biosynthetic pathways and lead to the discovery of novel MIAs.
Continued exploration of the substrate promiscuity of STR and SGD could expand the range of accessible MIA derivatives [, , , ]. Combining enzymatic synthesis with innovative chemical modifications could lead to the development of new chemoenzymatic platforms for the production of valuable MIAs and their analogs with tailored structures and activities.
The successful production of strictosidine in yeast paves the way for engineering microbial cell factories for the production of complex downstream MIAs [, , ]. Further optimization of these platforms could address the challenges of low titers and production bottlenecks, enabling sustainable and scalable production of valuable MIAs for pharmaceutical applications.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7